5-Bromo-1,3-dichloro-2-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene and related bromo- and chloro-substituted benzenes can be achieved through various synthetic routes. Efficient methods for accessing synthetically valuable dibromobenzenes have been developed, involving regioselective bromination, ortho-metalation, and halogen/metal permutations, which can be applicable to synthesizing compounds like 5-Bromo-1,3-dichloro-2-methylbenzene (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted benzenes, including compounds with similar substitution patterns to 5-Bromo-1,3-dichloro-2-methylbenzene, has been extensively studied through X-ray diffraction. These analyses reveal intricate details of Br···Br, C–H···Br, and C–Br···π interactions, contributing to the understanding of their molecular conformations and packing motifs in the solid state (Jones, Kuś, & Dix, 2012).
Scientific Research Applications
Electrochemical Reduction and Bond Cleavage
- 5-Bromo-1,3-dichloro-2-iodobenzene, a variant of 5-Bromo-1,3-dichloro-2-methylbenzene, has been studied for its electrochemical reductive cleavage properties. The cleavage of the carbon–iodine bond in this compound was analyzed using Marcus theory of heterogeneous outer sphere electron transfer, revealing the transient existence of its radical anion (Prasad & Sangaranarayanan, 2004).
Synthesis of Functionalized Benzoquinones
- The NBS bromination of certain dimethylbenzenes, closely related to 5-Bromo-1,3-dichloro-2-methylbenzene, led to the synthesis of new sulfur-containing quinone derivatives. These derivatives have potential applications in organic synthesis and photochemical processes (Aitken et al., 2016).
Photostimulated Reactions
- Photostimulated reactions of aryl chlorides and bromides, including derivatives similar to 5-Bromo-1,3-dichloro-2-methylbenzene, can produce reduced products efficiently. This process is valuable for preparing organic materials with specific functional groups (Vaillard, Postigo & Rossi, 2004).
X-Ray Structure Analysis
- The X-ray structure of compounds closely related to 5-Bromo-1,3-dichloro-2-methylbenzene, such as 5-Bromo-1-(4-bromophenyl)isatin, has been determined. These structural analyses are crucial for understanding molecular interactions and designing new compounds (El-Hiti et al., 2018).
Thermochemical Studies
- Thermochemical studies of halogen-substituted methylbenzenes, which include structures similar to 5-Bromo-1,3-dichloro-2-methylbenzene, provide valuable data for understanding their physical properties and potential applications in various chemical processes (Verevkin et al., 2015).
Synthesis of Phenothiazines
- Synthesis of phenothiazines, using derivatives of 5-Bromo-1,3-dichloro-2-methylbenzene, showcases its role in the production of complex organic compounds. These compounds have various applications in medicinal chemistry and materials science (Gautam et al., 2000).
Safety And Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
properties
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-methylbenzene | |
CAS RN |
204930-37-0 | |
Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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